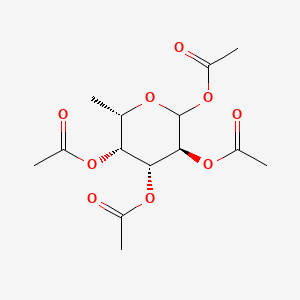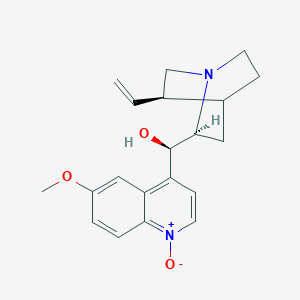
Quinine 1'-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinine 1’-Oxide is a derivative of quinine, an alkaloid extracted from the bark of cinchona trees Quinine has been historically significant as an antimalarial drug
作用机制
Target of Action
Quinine 1’-Oxide, like other quinone compounds, is believed to target the enzyme NAD(P)H dehydrogenase quinone 1 (NQO1) . NQO1 is a protective antioxidant agent and a versatile cytoprotective agent that regulates the oxidative stresses of chromatin binding proteins for DNA damage in cancer cells .
Mode of Action
Quinine 1’-Oxide, as a quinone derivative, is thought to cause cell death by the reduction of two electrons by NQO1 . This interaction with its target leads to changes in the cellular environment, particularly in the context of cancer cells .
Biochemical Pathways
It is known that quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that Quinine 1’-Oxide may interact with various biochemical pathways involving these groups.
Pharmacokinetics
Quinine, a related compound, is known to have an oral bioavailability of 76–88% in healthy adults . Quinine exposure is higher in patients with malaria than in healthy adults, possibly because malaria may cause impaired hepatic function, which results in decreased quinine total body clearance and volume of distribution .
Result of Action
It is known that quinone compounds, in general, have antioxidant activity and can improve general health conditions . In the context of cancer, quinone derivative compounds like Quinine 1’-Oxide are known to cause cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Quinine 1’-Oxide. For instance, quinones are known to have toxicological effects through their presence as photoproducts from air pollutants . This suggests that environmental factors such as air quality could potentially influence the action of Quinine 1’-Oxide.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinine 1’-Oxide typically involves the oxidation of quinine. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as acetic acid, to selectively oxidize the nitrogen atom in the quinine molecule . The reaction is carried out under mild conditions to prevent over-oxidation and degradation of the quinine structure.
Industrial Production Methods: Industrial production of Quinine 1’-Oxide follows similar principles but on a larger scale. The process involves careful control of reaction parameters, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Quinine 1’-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinine di-N-oxide.
Reduction: Reduction reactions can revert Quinine 1’-Oxide back to quinine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinine di-N-oxide.
Reduction: Quinine.
Substitution: Various substituted quinine derivatives depending on the nucleophile used.
科学研究应用
Quinine 1’-Oxide has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its therapeutic potential in treating malaria and other parasitic infections.
相似化合物的比较
Quinine: The parent compound, widely used as an antimalarial drug.
Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.
Cinchonine: Another alkaloid from cinchona bark, with similar antimalarial properties.
Cinchonidine: A stereoisomer of cinchonine, also used in antimalarial treatments.
Uniqueness: Quinine 1’-Oxide is unique due to its additional oxygen atom, which can influence its reactivity and interaction with biological targets. This modification can potentially enhance its efficacy and reduce side effects compared to quinine.
属性
CAS 编号 |
54821-44-2 |
|---|---|
分子式 |
C20H24N2O3 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14-,19-,20+/m0/s1 |
InChI 键 |
GBBIANHNFAPFOH-WZBLMQSHSA-N |
SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |
手性 SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |
规范 SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |
同义词 |
(8α,9R)-6’-Methoxycinchonan-9-ol 1’-Oxide; Quinine 1’-N-Oxide; Quinine N’-Oxide; Quinine ar-N-Oxide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



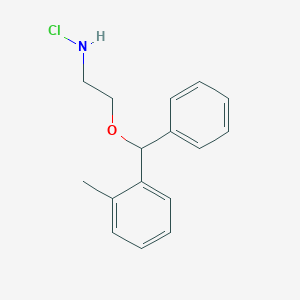
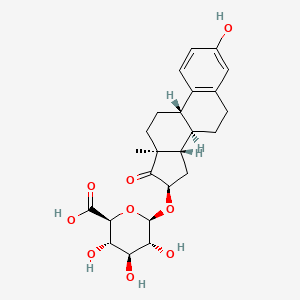
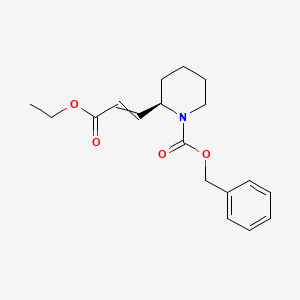
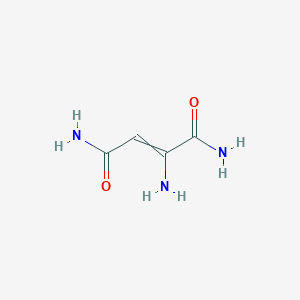

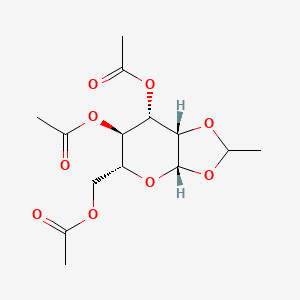
![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)
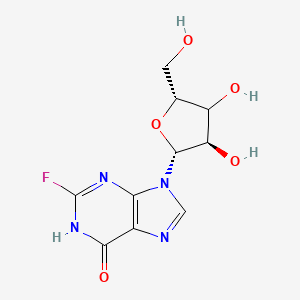
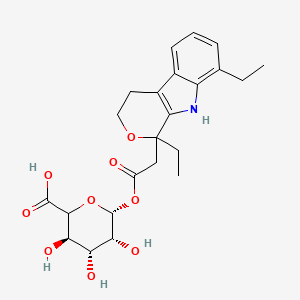
![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)
